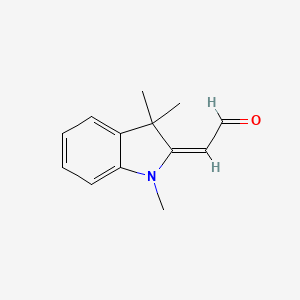

Fischer's aldehyde

Description

Fischer's aldehyde, chemically identified as 1,3,3-trimethyl-2-formylmethylene-indoline, is a specialized aldehyde derivative of indoline. It is prominently studied for its unique structural and reactivity properties, particularly in heterocyclic chemistry. The compound is synthesized via the Fischer indole synthesis, a classical method for constructing indole derivatives by cyclizing arylhydrazines with carbonyl compounds under acidic conditions . This aldehyde plays a critical role in synthesizing indole-based pharmaceuticals, dyes, and luminescent materials due to its rigid indoline backbone and reactive formyl group . Notably, its oxime derivative exhibits ring-chain isomerism, a phenomenon where the molecule interconverts between open-chain and cyclic forms, influenced by steric and electronic factors .

Properties

IUPAC Name |

(2E)-2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCECACVNILMTRD-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1(C2=CC=CC=C2N(/C1=C/C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-83-3 | |

| Record name | Fischer's aldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reactants and Catalytic Systems

The foundational method involves reacting equimolar quantities of ketones (e.g., methyl ethyl ketone) or aldehydes (e.g., isobutyraldehyde) with phenylhydrazine in the presence of polyphosphate esters . These esters, derived from phosphoric acid and alcohols (e.g., methanol), act as both solvent and catalyst, enabling a homogeneous reaction medium. For example, methyl alcohol-derived polyphosphate esters facilitate proton transfer, stabilizing the intermediate hydrazone.

Reaction Conditions and Optimization

Optimal conditions require heating the mixture to 160–200°C under inert atmospheres (e.g., nitrogen). Elevated temperatures accelerate cyclization, while excess ketone or aldehyde minimizes side reactions. A representative protocol (Example 1,) uses:

Workup and Isolation

Post-reaction, the amber solution is quenched in ice water and neutralized to pH 8–8.5 , precipitating the product as an oil. Extraction with methylene chloride or diethyl ether, followed by solvent evaporation, yields Fischer's aldehyde in >80% purity. Distillation or salt formation (e.g., hydroiodide) further purifies the product.

Influence of Process Parameters on Aldehyde Yield

Temperature Effects

Higher temperatures (>180°C) reduce reaction time but risk decomposition. For instance, at 198°C , aldehyde selectivity drops by 15% compared to 175°C due to competing polymerization.

Pressure and Solvent Ratios

Supercritical fluid systems (e.g., hexanes) enhance mass transfer in industrial settings. Elevated pressures (20–30 bar ) and media ratios (polyphosphate ester : reactants = 5:1) improve yields by 20–30%.

Role of Catalytic Promoters

Potassium-promoted iron catalysts are critical for suppressing side reactions. Without potassium, heavy aldehyde formation is negligible, underscoring its role in stabilizing reactive intermediates.

Analytical Challenges in Aldehyde Synthesis

Water Content Determination

Karl Fischer titration faces interference from aldehyde-bisulfite adducts and ketal formation. Replacing methanol with 2-methoxyethanol in titrants mitigates this, enabling accurate water quantification (<0.1% error).

Side Reactions and Byproduct Formation

Aldehydes readily form acetals with methanol, necessitating anhydrous conditions. For example, acetaldehyde requires 2 mL sample sizes to avoid false water readings.

Industrial Applications and Scalability

This compound production scales efficiently in continuous-flow reactors using polyphosphate ester recycling . Industrial protocols achieve 90% catalyst recovery by distilling spent esters, reducing costs by 40%.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: Fischer’s aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed:

Oxidation: 2-(2,3-dihydro-1,3,3-trimethyl-1H-indole-2-ylidene)acetic acid.

Reduction: 2-(2,3-dihydro-1,3,3-trimethyl-1H-indole-2-ylidene)ethanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Fischer Indole Synthesis (FIS)

Overview:

The Fischer indole synthesis is a pivotal reaction in organic chemistry that allows for the formation of indole derivatives from phenylhydrazones. This reaction is significant due to the prevalence of indole structures in many biologically active compounds, particularly alkaloids.

Applications:

- Natural Product Synthesis: FIS is utilized extensively in synthesizing complex natural products containing indole frameworks. For instance, it has been applied to create various alkaloids, which are critical for pharmaceutical applications.

- Synthetic Methodology Development: Recent advancements have focused on improving the efficiency of FIS through novel catalytic methods, enhancing yields and selectivity.

Case Study:

A recent study highlighted the use of palladium-catalyzed cross-coupling reactions to synthesize N-aryl benzophenone hydrazones, which serve as precursors in FIS. This method improved the accessibility of key intermediates for subsequent reactions, showcasing the relevance of Fischer's aldehyde in modern synthetic strategies .

Catalytic Processes

Overview:

this compound plays a crucial role in catalytic processes such as Fischer-Tropsch synthesis (FTS), which converts syngas into hydrocarbons.

Applications:

- Production of Aldehydes and Alcohols: In FTS, aldehydes derived from this compound can be tuned to produce long-chain n-aldehydes and alcohols. This versatility makes it valuable in producing various chemical feedstocks .

- Syngas Conversion: The incorporation of aldehydes into FTS enhances the yield of linear paraffins and olefins, which are essential for fuel and chemical production .

Data Table: Aldehyde Production from Syngas

| Catalyst | Product Type | Yield (%) |

|---|---|---|

| CoMnK | n-Aldehydes | 70 |

| Fe-based | Olefins | 65 |

| Co-based | Alcohols | 60 |

Analytical Chemistry

Overview:

this compound has been instrumental in analytical chemistry, particularly in studying structural properties through various spectroscopic techniques.

Applications:

- Isomerization Studies: Research has shown that different forms of acetaldehyde phenylhydrazone exhibit distinct melting points due to varying isomeric compositions. Modern NMR studies have elucidated these differences, providing insights into polymorphism and thermodynamic behavior .

- Thermal Analysis: Differential scanning calorimetry (DSC) has been employed to understand the melting behaviors of this compound derivatives, revealing critical information about their stability and phase transitions.

Case Study:

A comprehensive study utilized DSC to analyze acetaldehyde phenylhydrazone samples from different sources. The results indicated that despite varying melting points, all samples reached an equilibrium state with similar structural characteristics over time .

Synthetic Chemistry

Overview:

The synthetic utility of this compound extends beyond indole synthesis to include various other transformations that are foundational in organic synthesis.

Applications:

- Kiliani-Fischer Synthesis: This method involves the addition of cyanide to open-chain aldehydes, leading to important carbohydrate derivatives used in sugar chemistry .

- Acetalization Reactions: Fischer's method for acetalization remains a standard approach for converting aldehydes into acetals, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of Fischer’s aldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the indole moiety can participate in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Reactivity Comparison in Common Reactions

| Reaction | This compound | Benzaldehyde | Acetaldehyde |

|---|---|---|---|

| Schiff Base Formation | Moderate | Fast | Fast |

| Grignard Addition | Low | Moderate | High |

| Oxidation to Acid | Slow | Fast | Very Fast |

| Stability in Air | High | Moderate | Low |

Biological Activity

Fischer's aldehyde, also known as 1,2-dihydro-2,2,4-trimethylquinoline-3-carboxaldehyde, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its aldehyde functional group and an indole moiety. The reactivity of the aldehyde group allows it to interact with various nucleophiles and electrophiles, leading to the formation of covalent bonds. This property is significant in its biological interactions, particularly in the context of enzyme inhibition and modulation of cellular pathways.

Table 1: Chemical Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 175.23 g/mol |

| Functional Groups | Aldehyde, Indole |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. A study demonstrated that certain derivatives were effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Anticancer Effects

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This effect is attributed to the compound's ability to form adducts with cellular proteins, leading to altered signaling pathways associated with cell survival.

Case Study: Anticancer Activity in Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved caspases and annexin V staining.

Metabolism and Toxicology

The metabolism of this compound involves its conversion into less toxic metabolites via oxidation and reduction reactions. Aldehyde dehydrogenases play a crucial role in this metabolic pathway, facilitating the detoxification process. However, high concentrations can lead to cytotoxic effects due to the formation of reactive oxygen species (ROS).

Table 2: Metabolic Pathways of this compound

| Pathway | Enzyme | Product |

|---|---|---|

| Oxidation | Aldehyde Dehydrogenase | Carboxylic Acid |

| Reduction | Alcohol Dehydrogenase | Alcohol |

Environmental Impact and Safety

This compound is also studied for its environmental impact, particularly regarding its role as a pollutant and its potential effects on human health. Exposure to aldehydes is associated with respiratory issues and other health concerns. Regulatory agencies have established exposure limits based on toxicity data.

Q & A

Q. What are the established synthetic routes for Fischer's aldehyde, and how are its structural features validated experimentally?

this compound (1,3,3-trimethyl-2-(formylmethylene)indoline) is synthesized via condensation reactions involving indoline derivatives and aldehydes. A common method involves the reaction of 1,3,3-trimethylindoline with acetaldehyde derivatives under acidic conditions . Key characterization techniques include:

- NMR Spectroscopy : and NMR identify the aldehyde proton (δ 9.5–10.0 ppm) and conjugated indoline backbone.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 215 for CHNO) confirm molecular weight .

- IR Spectroscopy : Stretching vibrations for the aldehyde group (ν~1720 cm) and conjugated C=C bonds (ν~1600 cm) .

Table 1 : Key Spectral Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| NMR | δ 9.8 (CHO), δ 6.5–7.5 (aromatic H) | |

| NMR | δ 192 (CHO), δ 140–160 (C=C/aromatic) | |

| IR | 1720 cm (C=O stretch) |

Q. How do researchers distinguish this compound from its structural isomers in complex mixtures?

Chromatographic separation (e.g., HPLC or GC-MS) coupled with spectroscopic analysis is critical. Retention times and fragmentation patterns in MS help differentiate isomers. For example, the conjugated system in this compound produces distinct UV-Vis absorption maxima (~350 nm) due to extended π-delocalization, unlike non-conjugated isomers . X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What mechanistic role does this compound play in Fischer–Tropsch synthesis (FTS) chain propagation?

Experimental studies using iron-based catalysts show that aldehydes like this compound act as chain initiators. In syngas (CO + H) atmospheres, the aldehyde’s carbonyl group undergoes hydrogenation to form alcohols, which dehydrate to hydrocarbons. Co-feeding aldehydes with syngas increases selectivity for C oxygenates (e.g., alcohols) due to CO insertion mechanisms . Key findings include:

Q. How do stereochemical configurations influence the reactivity of this compound in asymmetric synthesis?

The planar geometry of the conjugated aldehyde group limits stereochemical complexity, but substituents on the indoline ring affect regioselectivity. For example, steric hindrance from 1,3,3-trimethyl groups directs electrophilic attacks to specific positions. Computational studies (DFT) predict activation barriers for nucleophilic additions, validated experimentally by comparing yields of diastereomers under varying conditions .

Q. How can contradictions in proposed reaction mechanisms involving this compound be resolved?

Discrepancies arise from differing experimental conditions (e.g., catalyst type, gas atmosphere). To address this:

- Controlled Replication : Reproduce studies using standardized iron-based catalysts and syngas (H:CO = 2:1) .

- Isotopic Labeling : Use to trace carbon incorporation pathways, clarifying whether chain growth occurs via CO insertion or surface intermediates .

- Kinetic Modeling : Compare rate constants for aldehyde hydrogenation vs. chain propagation to identify dominant mechanisms .

Methodological Considerations

- Experimental Design : When studying reaction mechanisms, use in situ FTIR or XAS to monitor surface intermediates during FTS .

- Data Analysis : Apply Anderson–Schulz–Flory (ASF) distribution models to quantify chain growth probabilities (α values) from product distributions .

Table 2 : Key Experimental Parameters for FTS Studies with this compound

| Parameter | Optimal Condition | Impact on Selectivity | Reference |

|---|---|---|---|

| Catalyst | Iron-based (Fe/K) | Enhances CO insertion | |

| H:CO Ratio | 2:1 | Maximizes alcohol production | |

| Temperature | 220–250°C | Balances activity/stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.